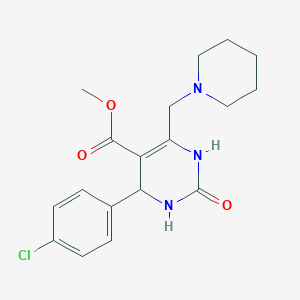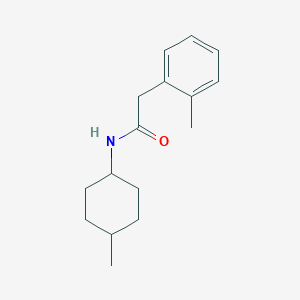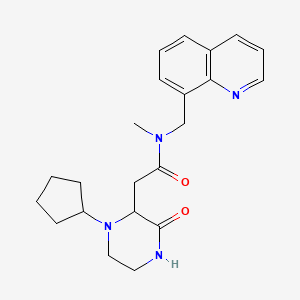![molecular formula C15H20FNO3 B5374178 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)
4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is a morpholine derivative and a potent antagonist of the nociceptin receptor (NOP). It has been studied extensively for its ability to modulate the activity of the NOP receptor, which is involved in pain perception, mood regulation, and addiction.
Wirkmechanismus
The mechanism of action of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine involves its binding to the this compound receptor and blocking its activity. This leads to a reduction in the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of the this compound receptor. This compound has been shown to reduce pain sensitivity in animal models and to have anxiolytic and antidepressant effects. Additionally, it has been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine is its selectivity for the this compound receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine. One potential application is in the development of novel analgesic drugs that target the this compound receptor. Additionally, this compound may have potential as a treatment for addiction and mood disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine involves several steps. The first step is the protection of the morpholine nitrogen with a tert-butyldimethylsilyl group. This is followed by the acylation of the morpholine ring with 4-fluorobenzoic acid, using N,N'-carbonyldiimidazole as a coupling agent. The resulting intermediate is then treated with propylamine in the presence of triethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine is in the field of neuroscience research. This compound has been shown to be a potent and selective antagonist of the this compound receptor, which is involved in several physiological and pathological processes. The this compound receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, stress, mood, and addiction.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-propylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-2-3-13-10-19-9-8-17(13)15(18)11-20-14-6-4-12(16)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKBQVXJSAMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5374095.png)

![2-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5374109.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5374136.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5374172.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
![(2R*,3S*,6R*)-5-(cyclopentylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5374185.png)

![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)